An In-depth Technical Guide to Epivinylquinidine (3-Epiquinine)
An In-depth Technical Guide to Epivinylquinidine (3-Epiquinine)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epivinylquinidine, systematically known as 3-Epiquinine, is a stereoisomer of the well-known Cinchona alkaloid, quinidine. As an epi-vinyl stereoisomer, it shares the same chemical formula and molecular weight as quinidine but differs in the three-dimensional arrangement of its atoms, specifically at the C3 and C9 positions. This structural nuance has profound implications for its biological activity. While quinidine is a clinically used Class I antiarrhythmic agent and an antimalarial drug, epivinylquinidine is primarily a subject of academic and industrial research, particularly in the fields of stereoselective synthesis and comparative pharmacology. This guide provides a comprehensive overview of the technical aspects of epivinylquinidine, including its synthesis, biological activity, and the experimental protocols used for its study.
Physicochemical Properties
Epivinylquinidine is a white to off-white solid. Its fundamental physicochemical properties are summarized in the table below.
| Property | Value |
| CAS Number | 101143-87-7 |
| Molecular Formula | C₂₀H₂₄N₂O₂ |
| Molecular Weight | 324.42 g/mol |
| Appearance | White to off-white solid |
| Storage Conditions | Store at -20°C for long-term storage. |
Synthesis of Epivinylquinidine
The synthesis of epivinylquinidine is typically achieved through the epimerization of quinidine. Several methods have been reported, with the most common strategies involving a Mitsunobu reaction or an oxidation-reduction sequence.
Synthesis via Mitsunobu Reaction
The Mitsunobu reaction provides a reliable method for the stereochemical inversion of the hydroxyl group at the C9 position of quinidine. This reaction proceeds through an SN2 mechanism, leading to the inversion of stereochemistry.
Experimental Protocol:
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Activation of the Hydroxyl Group: Quinidine is treated with a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), in an appropriate aprotic solvent like tetrahydrofuran (THF) or dichloromethane (DCM). This in situ generates a reactive alkoxyphosphonium salt.
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Nucleophilic Attack: A suitable nucleophile, such as a carboxylate (e.g., from benzoic acid), is introduced. The nucleophile attacks the activated C9 carbon, displacing the phosphine oxide and inverting the stereocenter.
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Hydrolysis: The resulting ester is then hydrolyzed under basic conditions (e.g., using sodium hydroxide or potassium carbonate in a methanol/water mixture) to yield epivinylquinidine.
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Purification: The final product is purified using column chromatography on silica gel.
Synthesis via Oxidation-Reduction
An alternative and often scalable approach involves the oxidation of the C9 hydroxyl group of quinidine to a ketone, followed by a stereoselective reduction.
Experimental Protocol:
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Oxidation: The secondary alcohol at C9 of quinidine is oxidized to the corresponding ketone, quininone, using a suitable oxidizing agent. Common reagents for this transformation include manganese dioxide (MnO₂), Swern oxidation (oxalyl chloride, DMSO, and a hindered base), or Dess-Martin periodinane. The reaction is typically carried out in an inert solvent like DCM.
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Reduction: The intermediate quininone is then reduced back to the alcohol. The stereochemical outcome of this reduction is highly dependent on the choice of reducing agent and reaction conditions. To favor the formation of the "epi" isomer, a sterically hindered hydride source or specific catalytic hydrogenation conditions may be employed.
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Purification: The mixture of quinidine and epivinylquinidine is separated by column chromatography to isolate the desired epimer.
Caption: Synthesis pathways for Epivinylquinidine from Quinidine.
Biological Activity and Mechanism of Action
The biological activity of epivinylquinidine is significantly attenuated compared to its diastereomer, quinidine. This is most prominently observed in its antimalarial properties.
Antimalarial Activity
Quinidine exerts its antimalarial effect by accumulating in the food vacuole of the Plasmodium parasite and interfering with the polymerization of heme into hemozoin. The accumulation of free heme is toxic to the parasite. A comparative study of the antimalarial activity of cinchona alkaloids revealed that the stereochemistry at the C9 position is critical for this activity.
Quantitative Data:
| Compound | Relative in vitro Activity vs. Chloroquine-Sensitive P. falciparum | Relative in vitro Activity vs. Chloroquine-Resistant P. falciparum |
| Quinidine | >100x more active than 9-epimers | >10x more active than 9-epimers |
| Epivinylquinidine | Significantly less active | Significantly less active |
Data summarized from studies comparing the antiplasmodial activity of cinchona alkaloids.
The dramatic decrease in antimalarial potency for epivinylquinidine suggests that the specific spatial orientation of the hydroxyl group at C9 is crucial for its interaction with its biological target, likely the growing face of the hemozoin crystal or a related protein.
Cardiovascular Activity
Quinidine is a well-characterized Class Ia antiarrhythmic agent that primarily acts by blocking voltage-gated sodium channels in cardiomyocytes.[1][2] It also blocks several types of potassium channels.[3] This dual action prolongs the action potential duration and the effective refractory period, thereby suppressing arrhythmias.
There is a lack of specific data on the cardiovascular effects of epivinylquinidine. However, given the significant impact of stereochemistry on its antimalarial activity, it is plausible that its affinity for cardiac ion channels is also altered compared to quinidine. Further research is required to elucidate the specific electrophysiological effects of epivinylquinidine.
Caption: Proposed antimalarial mechanism of Quinidine and the reduced effect of Epivinylquinidine.
Experimental Protocols for Biological Evaluation
In Vitro Antimalarial Assay
The antimalarial activity of epivinylquinidine can be assessed using a standard in vitro assay with cultured Plasmodium falciparum.
Protocol:
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Parasite Culture: P. falciparum (chloroquine-sensitive and/or resistant strains) are cultured in human erythrocytes in RPMI 1640 medium supplemented with human serum and hypoxanthine.
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Drug Preparation: A stock solution of epivinylquinidine is prepared in a suitable solvent (e.g., DMSO) and serially diluted to obtain a range of concentrations.
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Assay: The parasite culture is synchronized (e.g., to the ring stage) and incubated with the various concentrations of the test compound for a defined period (e.g., 48-72 hours).
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Growth Inhibition Assessment: Parasite growth is quantified using methods such as:
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Microscopy: Giemsa-stained smears are prepared, and parasitemia is determined by counting the number of infected erythrocytes.
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SYBR Green I Assay: This fluorescent dye intercalates with DNA, and the fluorescence intensity is proportional to the parasite biomass.
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[³H]-Hypoxanthine Incorporation Assay: The incorporation of radiolabeled hypoxanthine into the parasite's nucleic acids is measured.
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Data Analysis: The 50% inhibitory concentration (IC₅₀) is calculated by plotting the percentage of growth inhibition against the drug concentration and fitting the data to a dose-response curve.
Cytotoxicity Assay (MTT Assay)
To assess the general cytotoxicity of epivinylquinidine, a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay can be performed using a mammalian cell line (e.g., HeLa, HEK293).
Protocol:
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Cell Culture: The chosen cell line is cultured in appropriate media and conditions until confluent.
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Cell Seeding: Cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.
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Compound Treatment: The cells are treated with various concentrations of epivinylquinidine for a specified duration (e.g., 24, 48, or 72 hours).
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MTT Addition: The MTT reagent is added to each well and incubated for a few hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.
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Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
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Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
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Data Analysis: The 50% cytotoxic concentration (CC₅₀) is determined from the dose-response curve.
Conclusion
Epivinylquinidine (3-Epiquinine) serves as a valuable research tool for understanding the structure-activity relationships of Cinchona alkaloids. Its synthesis from the more abundant quinidine is well-established, and its significantly reduced antimalarial activity underscores the critical role of stereochemistry in drug-target interactions. While its own therapeutic potential appears limited based on current knowledge, the study of epivinylquinidine continues to provide important insights for the design and development of new chiral drugs and catalysts. Further investigation into its potential effects on other biological systems, such as the cardiovascular system, may yet reveal novel pharmacological properties.
